molecular formula C21H31N2O5P B1669642 CS-0777-p CAS No. 840523-39-9

CS-0777-p

Cat. No.: B1669642
CAS No.: 840523-39-9
M. Wt: 422.5 g/mol
InChI Key: YXEQXPNSBUIRDZ-OAQYLSRUSA-N
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Description

CS-0777-p is a complex organic compound with a unique structure that includes a butanone backbone, a pyrrole ring, and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CS-0777-p involves multiple steps, including the formation of the pyrrole ring, the introduction of the amino and phosphonooxy groups, and the attachment of the butanone and methylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

CS-0777-p can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

CS-0777-p has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CS-0777-p involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • CS-0777-p
  • 1-Butanone, 1-(5-((3R)-3-amino-3-methyl-4-(phosphonooxy)butyl)-1-methyl-1H-pyrrol-2-yl)-4-(3-methylphenyl)-
  • 1-Butanone, 1-(5-((3R)-3-amino-3-methyl-4-(phosphonooxy)butyl)-1-methyl-1H-pyrrol-2-yl)-4-(2-methylphenyl)-

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the methyl group on the phenyl ring and the presence of the phosphonooxy group

Properties

CAS No.

840523-39-9

Molecular Formula

C21H31N2O5P

Molecular Weight

422.5 g/mol

IUPAC Name

[(2R)-2-amino-2-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate

InChI

InChI=1S/C21H31N2O5P/c1-16-7-9-17(10-8-16)5-4-6-20(24)19-12-11-18(23(19)3)13-14-21(2,22)15-28-29(25,26)27/h7-12H,4-6,13-15,22H2,1-3H3,(H2,25,26,27)/t21-/m1/s1

InChI Key

YXEQXPNSBUIRDZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(COP(=O)(O)O)N

SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(COP(=O)(O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(COP(=O)(O)O)N

Appearance

Solid powder

1192731-63-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CS 0777
CS-0777
CS0777

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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